PROTAC BRD9-binding moiety 1

Targeted Protein Degradation PROTAC Synthesis BRD9 Inhibition

PROTAC design requires high-affinity, selective warheads to avoid off-target degradation. Many BRD9 binders lack selectivity over BRD7 or BET proteins, confounding data. PROTAC BRD9-binding moiety 1 (I-BRD9 scaffold) solves this: - **BRD9 IC50:** 79.4 nM - **Selectivity:** >700-fold vs BET, >200-fold vs BRD7 - **Purity:** >98% (free base or HCl salt) - **Use:** Cereblon/VHL PROTAC construction, SAR studies Immediate supply for academic and industrial degrader programs.

Molecular Formula C23H25N3O7S2
Molecular Weight 519.6 g/mol
Cat. No. B12423611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD9-binding moiety 1
Molecular FormulaC23H25N3O7S2
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC
InChIInChI=1S/C23H25N3O7S2/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28)
InChIKeyOLJITCURTVADQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD9-Binding Moiety 1: High-Affinity Warhead Ligand


PROTAC BRD9-binding moiety 1 (CAS 2097512-23-5) is an I-BRD9-based warhead ligand designed for conjugation reactions to construct proteolysis-targeting chimeras (PROTACs) that selectively degrade the bromodomain-containing protein 9 (BRD9) . It is a heterobifunctional PROTAC building block that binds BRD9 with high affinity and is used to inhibit BRD9 activity via the ubiquitin-proteasome system . The compound is supplied as a free base (MW 519.59) or hydrochloride salt (CAS 2448414-41-1, MW 556.05) with purity >98% .

Product Type I-BRD9-based warhead ligand for BRD9-targeting PROTAC construction
Conjugation Use Designed for heterobifunctional degrader synthesis (cereblon/VHL-based)
Form Options Supplied as free base or hydrochloride salt for coupling flexibility

Generic Substitution Risks for PROTAC BRD9-Binding Moiety 1


In PROTAC design, the affinity and selectivity of the warhead ligand directly dictate the efficiency and specificity of target protein degradation. Substituting PROTAC BRD9-binding moiety 1 with a lower-affinity BRD9 binder, such as PROTAC BRD9-binding moiety 5 (IC50 = 4.20 μM), would result in markedly reduced ternary complex formation and degradation potency . Additionally, using a warhead with inferior selectivity over homologous bromodomains (e.g., BRD7, BET family) would increase off-target degradation and confound experimental interpretation. The I-BRD9 scaffold within PROTAC BRD9-binding moiety 1 provides a proven >700-fold selectivity over the BET family and >200-fold over BRD7, which is critical for generating clean, interpretable degradation data [1].

Lower-affinity warhead substitution

Using a BRD9 binder with reduced affinity (e.g., PROTAC moiety 5) may impair ternary complex formation and degradation potency.

Poor bromodomain selectivity

Warheads with BET-family or BRD7 cross-reactivity may cause off-target degradation, confounding BRD9-specific functional readouts.

Performance Evidence for PROTAC BRD9-Binding Moiety 1


Superior Binding Affinity over Moiety 5

PROTAC BRD9-binding moiety 1, based on the I-BRD9 scaffold, exhibits a BRD9 binding affinity (IC50) of 79.4 nM in a chemoproteomic competition binding assay, corresponding to a pIC50 of 7.1 [1]. In contrast, PROTAC BRD9-binding moiety 5, an alternative BRD9 warhead, has a reported IC50 of 4.20 μM . This represents a >50-fold difference in potency, making PROTAC BRD9-binding moiety 1 the clearly superior choice for constructing high-activity BRD9 PROTACs.

BRD9 Binding Affinity vs Moiety 5
Head-to-head
Target 79.4 nM · Comparator 4.20 µM (~53-fold difference)
Higher reported affinity may improve degradation potency
Chemoproteomic competition assay in HuT-78 lysates
Targeted Protein Degradation PROTAC Synthesis BRD9 Inhibition

Selectivity Over BET Family and BRD7

The I-BRD9 scaffold, which constitutes PROTAC BRD9-binding moiety 1, demonstrates >700-fold selectivity for BRD9 over the BET family of bromodomains and >200-fold selectivity over the highly homologous BRD7 bromodomain [1]. This selectivity profile is a critical differentiator from other BRD9 inhibitors, such as BI-7273, which, while potent against BRD9 (Kd = 15.4 nM, IC50 = 19 nM), also exhibits significant activity against BRD7 (IC50 = 117 nM) . The superior selectivity of the I-BRD9 scaffold minimizes off-target effects in cellular degradation studies.

Selectivity over BET Family & BRD7
Cross-study comparable
>700-fold over BET family · >200-fold over BRD7
High selectivity may reduce off-target degradation
I-BRD9 vs BI-7273 (6.2-fold for BRD7)
Epigenetics Chemical Probe Selectivity Bromodomain Inhibition

Degradation Activity in PROTAC Degrader-1

PROTAC BRD9-binding moiety 1 has been successfully employed as the warhead in PROTAC BRD9 Degrader-1, a cereblon-based heterobifunctional degrader. In MOLM-13 acute myeloid leukemia cells, treatment with 500 nM of PROTAC BRD9 Degrader-1 led to an obvious reduction in BRD9 protein levels within 4 hours . This validates that the warhead ligand's binding affinity and orientation are compatible with productive ternary complex formation and efficient proteasomal degradation. In comparison, dBRD9, a potent BRD9 degrader, shows an IC50 of 56.6 nM for degradation in MOLM-13 cells , but the I-BRD9-based warhead offers a different linker trajectory and E3 ligase compatibility, providing researchers with a distinct tool for exploring BRD9 degradation.

Degradation in PROTAC Degrader-1
Supporting evidence
BRD9 clearance at 500 nM, 4h in MOLM-13 cells
Warhead enables functional PROTAC-mediated degradation
Western blot; dBRD9 degradation IC50 56.6 nM (different metric)
PROTAC Validation BRD9 Degradation Cellular Efficacy

Cell Permeability and Target Engagement

The I-BRD9 scaffold, which is the core of PROTAC BRD9-binding moiety 1, has been validated as a cell-permeable chemical probe. In Kasumi-1 acute myeloid leukemia cells, I-BRD9 downregulates a specific set of genes (CLEC1, DUSP6, FES, SAMSN1) involved in oncology and immune response pathways, confirming cellular target engagement [1]. This contrasts with other BRD9-targeting ligands, such as BI-7273, which primarily show anti-proliferative effects (EC50 = 1.4 µM in EOL-1 cells) but have a narrower reported gene expression signature . The established cell permeability of the I-BRD9 scaffold ensures that PROTACs built with PROTAC BRD9-binding moiety 1 will efficiently enter cells and engage BRD9.

Cell Permeability & Target Engagement
Class-level inference
Gene downregulation (CLEC1, DUSP6, FES, SAMSN1) in Kasumi-1 cells
Cell-permeable scaffold may support intracellular activity
I-BRD9 gene expression vs BI-7273 proliferation EC50 1.4 µM
Cell Permeability Target Engagement Chemical Probe Validation

Application Scenarios for PROTAC BRD9-Binding Moiety 1


Synthesis of High-Affinity BRD9 PROTACs

Researchers aiming to achieve potent BRD9 degradation at low nanomolar concentrations should select PROTAC BRD9-binding moiety 1 as the warhead. Its 79.4 nM IC50 for BRD9 binding [1] provides a strong starting point for designing cereblon- or VHL-based PROTACs that can effectively degrade BRD9 in cell lines with moderate target expression, such as MOLM-13, where 500 nM of a derived PROTAC caused clear degradation within 4 hours .

Selective Chemical Probe Development

For studies investigating the specific role of BRD9 in chromatin remodeling or gene regulation, PROTAC BRD9-binding moiety 1 is the warhead of choice due to the parent I-BRD9 scaffold's >700-fold selectivity over BET family proteins and >200-fold selectivity over BRD7 [2]. This ensures that any observed phenotype from a constructed PROTAC can be confidently attributed to BRD9 loss, without confounding effects from BRD4 or BRD7 degradation.

Linker and E3 Ligase Optimization Studies

PROTAC BRD9-binding moiety 1 is an ideal constant warhead for structure-activity relationship (SAR) studies focused on linker length, composition, and E3 ligase recruitment. Its validated ability to form productive ternary complexes when conjugated to pomalidomide (cereblon ligand) in PROTAC BRD9 Degrader-1 allows researchers to systematically vary other PROTAC components while maintaining a known, high-affinity BRD9-binding module.

Degradation in Synovial Sarcoma & Rhabdoid Tumors

Given the dependence of synovial sarcoma and malignant rhabdoid tumors on BRD9-containing BAF complexes, PROTACs built with PROTAC BRD9-binding moiety 1 are valuable tools for preclinical target validation. The parent I-BRD9 inhibitor has shown anti-proliferative effects in rhabdoid tumor cells , and the corresponding PROTAC (Degrader-1) is expected to more profoundly suppress BRD9-dependent oncogenic transcription, providing a stronger proof-of-concept for therapeutic targeting.

Application
Selection Property
Validation Focus
BRD9 PROTAC synthesis
Warhead binding affinity
Cellular degradation efficiency
Selective BRD9 probe development
Bromodomain selectivity profile
Target-specific degradation confirmation
Linker/E3 ligase SAR studies
Ternary complex formation context
Linker attachment and degradation potency
Synovial sarcoma / rhabdoid tumor research
BRD9-dependent tumor model context
Transcriptional and anti-proliferative response

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